

# what is the pharmacology of J-113397

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | JM 1397  |           |
| Cat. No.:            | B1672965 | Get Quote |

An In-depth Technical Guide to the Pharmacology of J-113397

#### Introduction

J-113397, with the chemical name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, is a potent, selective, and non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1][2] Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the diverse physiological and pathological roles of the N/OFQ system.[1][2] This document provides a comprehensive overview of the pharmacology of J-113397, detailing its binding characteristics, functional activity, effects on signaling pathways, and its application in in vivo models.

### **Pharmacodynamics**

The primary mechanism of action of J-113397 is competitive antagonism at the ORL-1 receptor.[1][2] It effectively blocks the binding and subsequent signaling of the endogenous ligand, N/OFQ.

#### **Receptor Binding Profile**

J-113397 displays high affinity for the human and mouse ORL-1 receptors with significantly lower affinity for the classical opioid receptors ( $\mu$ ,  $\delta$ , and  $\kappa$ ), demonstrating its high selectivity.[1]



| Receptor       | Species | Preparation        | K <sub>i</sub> (nM) | Selectivity (fold vs. hORL-1) |
|----------------|---------|--------------------|---------------------|-------------------------------|
| ORL-1          | Human   | Cloned (CHO cells) | 1.8[1][2]           | -                             |
| ORL-1          | Mouse   | Brain              | 1.1[1][2]           | -                             |
| μ-opioid (MOP) | Human   | Cloned (CHO cells) | 1000[1][2]          | ~556                          |
| δ-opioid (DOP) | Human   | Cloned (CHO cells) | >10,000[1][2]       | >5556                         |
| к-opioid (KOP) | Human   | Cloned (CHO cells) | 640[1][2]           | ~356                          |

## **Functional Activity**

Functional assays confirm that J-113397 acts as a pure antagonist with no intrinsic agonist activity.[3] It effectively inhibits N/OFQ-stimulated G-protein coupling and downstream signaling cascades.

| Assay                                                        | Cell Line / Tissue | Parameter       | Value     |
|--------------------------------------------------------------|--------------------|-----------------|-----------|
| [ <sup>125</sup> l][Tyr <sup>14</sup> ]nociceptin<br>Binding | CHO-ORL1 cells     | IC50 (nM)       | 2.3[4][5] |
| N/OFQ-stimulated [35S]GTPyS Binding                          | CHO-ORL1 cells     | IC50 (nM)       | 5.3[1][2] |
| N/OFQ-stimulated [35S]GTPyS Binding                          | Mouse Brain        | IC50 (nM)       | 7.6[3]    |
| Forskolin-stimulated cAMP Accumulation                       | CHO-ORL1 cells     | IC50 (nM)       | 26[4][5]  |
| N/OFQ-activated K+<br>Current (Patch Clamp)                  | Rat PAG Neurons    | pA <sub>2</sub> | 8.37[6]   |



### **Signaling Pathways**

The ORL-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to G<sub>i</sub>/G<sub>o</sub> proteins.[7] Activation by an agonist like N/OFQ leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, specifically activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.[1][6] J-113397 blocks these signaling events by preventing the initial receptor activation.



Click to download full resolution via product page



ORL-1 receptor signaling pathway blocked by J-113397.

### In Vivo Pharmacology

In animal models, J-113397 has been shown to reverse the effects of N/OFQ. When administered subcutaneously, it dose-dependently inhibits hyperalgesia induced by intracerebroventricular (i.c.v.) administration of N/OFQ in the mouse tail-flick test.[1][2] It has also been investigated in models of Parkinson's disease, where it was found to attenuate parkinsonian-like symptoms in rats, suggesting a role for the N/OFQ system in motor control.[6]

### **Experimental Protocols**

The following sections detail the methodologies used to characterize the pharmacology of J-113397.

#### **Radioligand Binding Assay**

This assay quantifies the affinity of J-113397 for the ORL-1 receptor by measuring its ability to displace a radiolabeled ligand.

#### Methodology:

- Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human ORL-1 receptor (CHO-ORL1).[4][5]
- Incubation: Cell membranes are incubated with a fixed concentration of the radioligand (e.g., [125][Tyr14]nociceptin) and varying concentrations of J-113397.
- Binding Reaction: The reaction is carried out in a binding buffer at a specified temperature and duration.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.







• Data Analysis: IC<sub>50</sub> values are determined from concentration-response curves and converted to K<sub>i</sub> values using the Cheng-Prusoff equation.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. karger.com [karger.com]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]







- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opioid receptors signaling network PMC [pmc.ncbi.nlm.nih.gov]
- 8. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the pharmacology of J-113397]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672965#what-is-the-pharmacology-of-j-113397]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com